molecular formula C7H10N2O2S B2368561 Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate CAS No. 2248358-03-2

Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate

Cat. No.: B2368561
CAS No.: 2248358-03-2
M. Wt: 186.23
InChI Key: OXGLYUZOFLAFMT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylamino group and ester functionality make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-8-7-9-4-5(12-7)3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGLYUZOFLAFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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